Compound Description: Ethosuximide (2-ethyl-2-methylsuccinimide) is an anticonvulsant drug primarily used to treat absence seizures []. It exerts its therapeutic effects by blocking T-type calcium channels in the brain, thus reducing neuronal excitability.
Relevance: Ethosuximide shares a core 2,5-pyrrolidinedione ring structure with the target compound, 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione []. Structural variations include substitutions on the pyrrolidinedione ring.
Ethotoin
Relevance: Although structurally distinct from 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, ethotoin is grouped with ethosuximide and other anticonvulsants as a relevant comparison for its pharmacological properties and potential to elucidate structure-activity relationships [].
Mephenytoin
Relevance: Mephenytoin, along with ethotoin, provides structural diversity within the group of anticonvulsants compared with the target compound, 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, allowing for a broader understanding of how structural variations affect anticonvulsant activity [].
Glutethimide
Relevance: Glutethimide is structurally similar to the target compound, 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, sharing a cyclic imide core (glutarimide vs. pyrrolidinedione) []. These structural comparisons offer insights into potential pharmacological similarities and differences.
Methsuximide
Relevance: Methsuximide, along with ethosuximide, possesses the 2,5-pyrrolidinedione ring system present in 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione []. The variations in substituents on this core structure provide valuable data for structure-activity relationship studies.
Phensuximide
Relevance: Phensuximide, like methsuximide and ethosuximide, belongs to the succinimide class of anticonvulsants, making it relevant for comparison with 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione due to the presence of the 2,5-pyrrolidinedione ring system [].
Paramethadione
Relevance: Although structurally distinct from 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, paramethadione is included in the group of related anticonvulsants for comparative purposes [], highlighting the diversity in structures that can exhibit anticonvulsant activity.
3-Ethyl-3-Methyl-2,5-Pyrrolidinedione
Compound Description: 3-Ethyl-3-methyl-2,5-pyrrolidinedione is a substituted pyrrolidinedione derivative studied alongside ethosuximide for its potential anticonvulsant properties [].
Relevance: This compound shares the core 2,5-pyrrolidinedione ring with 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, differing in the substituents attached to the ring []. It highlights the impact of structural modifications on anticonvulsant activity.
N-[(4-Arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones
Compound Description: This group of compounds represents a series of N-substituted 3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones, with various arylpiperazine moieties attached to the nitrogen atom of the pyrrolidinedione ring through different alkyl linkers []. These compounds were synthesized and evaluated for their anticonvulsant and neurotoxic properties.
Relevance: These compounds share the core 2,5-pyrrolidinedione ring system with the target compound, 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione []. The presence of the arylpiperazine moiety in these compounds, although different from the (1-methyl-4-piperidinyl)amino group in the target compound, provides valuable insights into the structure-activity relationships of pyrrolidinedione derivatives as potential anticonvulsant agents.
Compound Description: DOM is a hallucinogenic drug that acts as a serotonin receptor agonist, primarily at the 5-HT2A receptor subtype [, , , , ].
Relevance: While not sharing a direct structural relationship with 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, DOM is discussed in the context of its conformational properties and how they relate to its pharmacological activity [, ]. The research on DOM's conformational energy calculations, particularly for its alkylated analogs, provides insights into potential structure-activity relationships that could be applicable to other classes of compounds, including pyrrolidinediones.
Compound Description: This compound is a cyclic analog of DOM, designed to investigate the impact of conformational restrictions on the pharmacological activity of hallucinogenic drugs [].
Relevance: While structurally distinct from 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, this DOM analog, along with the dimethyl analog (see below), is relevant in the context of conformational analysis []. Understanding how conformational constraints influence the activity of one class of compounds can offer insights into the design and optimization of other classes, including pyrrolidinediones.
Compound Description: This compound is another alkylated analog of DOM, synthesized to explore the effects of conformational restrictions on its biological activity [].
Relevance: This DOM analog, along with the cyclopropane analog, demonstrates the importance of conformational considerations in drug design []. Even though structurally dissimilar to 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, the principles of conformational analysis applied to these DOM analogs can be valuable for understanding structure-activity relationships in other compound classes.
2-amino-4,7-dimethoxy-5-methylindane
Relevance: While structurally distinct from 3-[Methyl(1-methyl-4-piperidinyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, this compound is a cyclic analog of DOM, suggesting potential research interest in exploring cyclic analogs within different chemical classes [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.